molecular formula C4H4O3 B118167 Succinic anhydride CAS No. 108-30-5

Succinic anhydride

Cat. No.: B118167
CAS No.: 108-30-5
M. Wt: 100.07 g/mol
InChI Key: RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Description

C4H4O3C_4H_4O_3C4​H4​O3​

. It appears as a colorless crystalline solid and is the acid anhydride of succinic acid. This compound is widely used in various chemical processes and industrial applications due to its reactivity and versatility .

Mechanism of Action

Target of Action

Succinic anhydride, the acid anhydride of succinic acid, primarily targets the Krebs or citric acid cycle in organisms . It interacts with enzymes such as Succinate-semialdehyde dehydrogenase and Succinate receptor 1 .

Mode of Action

This compound readily hydrolyzes to give succinic acid . With alcohols (ROH), a similar reaction occurs, delivering the monoester . Succinate, an essential component of the Krebs cycle, serves as an electron donor in the production of fumaric acid and FADH2 .

Biochemical Pathways

This compound affects the Krebs cycle , a crucial biochemical pathway in cellular respiration . It contributes to the production of FADH2, a key molecule in the electron transport chain . This compound can also be produced from bio-based furanic compounds through a visible light-induced oxygenation process .

Pharmacokinetics

Succinic acid, which is produced when this compound hydrolyzes, has been shown to have a clearance of 45745 mL/h/kg, a volume of distribution of 5208 mL/kg, and a terminal half-life of 056 h . The bioavailability of succinic acid is 1.5% .

Result of Action

The hydrolysis of this compound results in succinic acid, which has several effects. It has been shown to stimulate neural system recovery and bolster the immune system . It also helps reduce the effects of hangovers by activating the degradation of acetaldehyde, a toxic byproduct of alcohol metabolism, into CO2 and H2O through aerobic metabolism .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the sustainable production of this compound from renewable biomass reduces environmental impact and showcases high efficiency and selectivity . This innovative approach converts furanic compounds into this compound effectively .

Biochemical Analysis

Biochemical Properties

Succinic anhydride participates in various biochemical reactions. It readily hydrolyzes to give succinic acid . With alcohols, a similar reaction occurs, delivering the monoester . This compound is used in acylations under Friedel-Crafts conditions . It interacts with enzymes, proteins, and other biomolecules, influencing their function and activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been found that this compound can significantly improve the cyclic stability of Ni-rich/Li battery . Moreover, this compound has been shown to stimulate neural system recovery and bolster the immune system .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It participates in acylations under Friedel-Crafts conditions . It also forms an ester with the hydroxyl groups on the cellulose fibers . These interactions influence the function and activity of the biomolecules it interacts with.

Temporal Effects in Laboratory Settings

Over time, the effects of this compound can change in laboratory settings. It has been found that this compound can significantly improve the cyclic stability of Ni-rich/Li battery

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in a 2-year study, doses for the studies were 0, 50, or 100 mg/kg to groups of 60 rats of each sex; 0, 38, or 75 mg/kg to groups of 50 male mice; and 0, 75, or 150 mg/kg to groups of 50 female mice .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is an intermediate product of the tricarboxylic acid cycle (TCA) and is one of the most significant platform chemicals for the production of various high value-added derivatives . It interacts with various enzymes and cofactors, influencing metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions: In the laboratory, succinic anhydride can be synthesized by the dehydration of succinic acid. This dehydration can be achieved using reagents such as acetyl chloride or phosphoryl chloride, or through thermal methods .

Industrial Production Methods: Industrially, this compound is produced by the catalytic hydrogenation of maleic anhydride. This method is preferred due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Succinic anhydride undergoes various chemical reactions, including hydrolysis, esterification, and acylation.

Common Reagents and Conditions:

    Hydrolysis: Water or aqueous solutions.

    Esterification: Alcohols (e.g., methanol, ethanol) in the presence of acid catalysts.

    Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products:

    Hydrolysis: Succinic acid.

    Esterification: Monoesters of succinic acid.

    Acylation: Various acylated products depending on the reactants used.

Scientific Research Applications

Succinic anhydride has a wide range of applications in scientific research and industry:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of proteins and peptides, aiding in the study of enzyme mechanisms and protein structure.

    Medicine: Utilized in the synthesis of various drugs, including anti-inflammatory and analgesic agents.

    Industry: Applied in the production of resins, coatings, and plasticizers

Comparison with Similar Compounds

    Maleic Anhydride: Similar in structure but contains a double bond, making it more reactive in certain types of chemical reactions.

    Phthalic Anhydride: Used similarly in the production of resins and plasticizers but has a different aromatic structure.

    Glutaric Anhydride: Another anhydride with a longer carbon chain, used in similar applications but with different reactivity profiles.

Uniqueness of Succinic Anhydride: this compound is unique due to its balanced reactivity and stability, making it suitable for a wide range of applications without the need for extreme reaction conditions. Its ability to form stable derivatives with various nucleophiles makes it a versatile reagent in both laboratory and industrial settings .

Properties

IUPAC Name

oxolane-2,5-dione
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InChI

InChI=1S/C4H4O3/c5-3-1-2-4(6)7-3/h1-2H2
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InChI Key

RINCXYDBBGOEEQ-UHFFFAOYSA-N
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Canonical SMILES

C1CC(=O)OC1=O
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Molecular Formula

C4H4O3
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DSSTOX Substance ID

DTXSID7021287
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Molecular Weight

100.07 g/mol
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Physical Description

Succinic anhydride appears as colorless needles or white crystalline solid. Melting point 237 °F. Sublimes at 239 °F at 5 mmHg pressure; and at 198 °F and 1 mmHg pressure. Moderately toxic and an irritant., Dry Powder; Liquid; Pellets or Large Crystals, Colorless or light-colored solid; [Hawley] Odorless; [HSDB] White crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS OR FLAKES.
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Boiling Point

502 °F at 760 mmHg (NTP, 1992), 261 °C at 760 mm Hg, 261 °C
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Flash Point

157 °C
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), Insoluble in water, IN ETHANOL AT 25 °C: 2.56 G/100 ML; IN ETHER AT 25 °C: 0.64 G/100 ML; IN CHLOROFORM AT 25 °C: 0.87 G/100 ML, Soluble in chloroform, carbon tetrachloride, alcohol; very slightly soluble in ether and water., Solubility in water: none
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Density

1.234 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.503 (also given as 1.104 and 1.234), Bulk density: 47.2 lb/cu ft, Relative density (water = 1): 1.503
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Vapor Density

3.7 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 3.45
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Vapor Pressure

1 mmHg at 197.6 °F ; 5 mmHg at 239.0 °F; 10 mmHg at 262.8 °F (NTP, 1992), 0.0015 [mmHg], Vapor pressure = 1 mm Hg at 92 °C, 1.5X10-3 mm Hg at 25 °C (estrapolated), Vapor pressure, kPa at 92 °C: 1.3
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Color/Form

NEEDLES FROM ALC; RHOMBIC PYRAMIDS FROM CHLOROFORM OR CARBON TETRACHLORIDE, COLORLESS OR LIGHT-COLORED NEEDLES OR FLAKES, Orthorhombic prisms from abs alc., Succinic anhydride forms rhombic pyramidal or bipyramidal crystals.

CAS No.

108-30-5, 68412-02-2
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Melting Point

247.3 °F (NTP, 1992), 119.6 °C, 119 °C
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Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/792
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Record name Succinic anhydride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032523
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Record name SUCCINIC ANHYDRIDE
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1312
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Synthesis routes and methods I

Procedure details

A stock solution of succinic anhydride was prepared by dissolving 24.3 mg in 1.635 ml of dimethylformamide (DMF). 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt (10 mg) was placed in a glass vial along with 161 μl succinic anhydride stock solution and 9 μl dry triethylamine. This was stirred overnight in the dark at room temperature. A stock solution of Disuccinimdyl carbonate (DSC) was prepared by dissolving 62.4 mg of DSC into 1.59 ml of dry DMF. 174 μl of the DSC stock and 9 μl of dry triethylamine were added to the 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution for activation. This was stirred for one hour in the dark at room temperature. Half of the activated 2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid, Sodium Salt-succinamic acid solution was rapidly added to either BSA or KLH solutions (26 mg protein dissolved in 43.3 ml of 0.15M sodium bicarbonate, pH 8.1) and gently agitated overnight in the dark at 4° C. After coupling, the immunogens were dialyzed against three changes of PBS to remove any free hapten and excess coupling reagents as described in Chemistry of Protein Conjugation and Cross-Linking, S. Wong, CRC Press, 1991, which is hereby incorporated by reference. Haptens were also conjugated to OA using this method.
Name
Quantity
1.59 mL
Type
solvent
Reaction Step One
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Two
Quantity
9 μL
Type
solvent
Reaction Step Three
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2 -Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
10 mg
Type
reactant
Reaction Step Five
Quantity
161 μL
Type
reactant
Reaction Step Six
Name
2-(2'-Fluoro-1,1'-Biphenyl-4-yl)-3-Methyl-6-(2-Aminoethyl)-4-Quinolinecarboxylic Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Sodium Salt-succinamic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
43.3 mL
Type
solvent
Reaction Step Seven
Quantity
1.635 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

17.8 g of polypropylene glycol (M=480), 0.24 g of toluenesulfonyl isocyanate and 150 g of anhydrous tetrahydrofuran were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13.0 g of tolylene 2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added, the mixture was refluxed for one hour, and the solution obtained was added dropwise to a mixture of 7.6 g of the monoamide formed from 1 mol of succinic anhydride and 1 mol of diethanolamine in 184 g of tetrahydrofuran and heated for 22 hours under reflux until isocyanate was no longer present in the solution. A weight average of the molecular weight (Mw) of 8500 was determined with the aid of gel permeation chromatography (polystyrene standard).
Quantity
184 g
Type
solvent
Reaction Step One
[Compound]
Name
polypropylene glycol
Quantity
17.8 g
Type
reactant
Reaction Step Two
Quantity
0.24 g
Type
reactant
Reaction Step Two
Quantity
150 g
Type
solvent
Reaction Step Two
[Compound]
Name
tolylene 2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Three
Quantity
0.17 g
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

16.1 g of polypropylene glycol (M=480), 65.7 g of anhydrous tetrahydrofuran and 0.22 g of toluenesulfonyl isocyanate were stirred for 15 minutes in a three-necked flask with a capacity of 250 ml. 13 g of tolylene-2,4-diisocyanate and 0.17 g of dibutyltin dilaurate were then added and the mixture was heated under reflux for two hours. 6.9 g of the addition product formed from 1 mol of succinic anhydride and 1 mol of diethanolamine were then added and refluxing was continued for a further two hours. The solution was then diluted with 42.2 g of tetrahydrofuran and 1.95 g of polyoxypropylenediamine (M=420) in 42.2 g of tetrahydrofuran were added dropwise.
[Compound]
Name
polypropylene glycol
Quantity
16.1 g
Type
reactant
Reaction Step One
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
65.7 g
Type
solvent
Reaction Step One
[Compound]
Name
tolylene-2,4-diisocyanate
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
0.17 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

2'-{[4-((2-sulfoethyl)amino)-1,4-dioxobutyl]oxy}taxol sodium salt and 2'-{[4-((3-sulfopropyl)amino-1,4-dioxobutyl]-oxy}taxol sodium salt were produced in high yield by coupling 2'-succinyltaxol with taurine (2-aminoethyl sulfonic acid) and 3-aminopropyl sulfonic acid tetrabutylammonium salts, respectively. Note that other quaternary ammonium salts may be used to make the aminoalkyl sulfonic acids organic solvent soluble. 2'-succinyltaxol was formed by the reaction of succinic anhydride with taxol for two hours at room temperature in pyridine or DMP. In comparison with the NMR spectrum of taxol, the NMR spectrum of 2'-succinyltaxol showed a downfield shift of the C-2' proton signal to 5.51 ppm, and the succinyl proton caused multiplets centered about 2.6 ppm.
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2'-succinyltaxol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
3-aminopropyl sulfonic acid tetrabutylammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
quaternary ammonium salts
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
aminoalkyl sulfonic acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Synthesis routes and methods V

Procedure details

In the same autoclave as used in Example 1, 50 ml of benzene, 0.98 g of maleic anhydride and 0.019 g of Rh4 (CO)12 were charged, followed by supply of carbon monoxide under 30 kg/cm2. The charge in the autoclave was heated at 220° C. for 7 hours. The reaction mixture was cooled and benzene was removed by distillation under reduced pressure. The residue was separated by silica column chromatography to obtain 0.363 g of phenylmaleic anhydride and 0.136 g of succinic anhydride. Each product was identified based on the infrared absorption spectrum (hereinafter referred to as "IR") of the standard substance and the retention time in GC.
Quantity
0.98 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Succinic anhydride
Reactant of Route 2
Succinic anhydride
Reactant of Route 3
Succinic anhydride
Reactant of Route 4
Reactant of Route 4
Succinic anhydride
Reactant of Route 5
Succinic anhydride
Reactant of Route 6
Reactant of Route 6
Succinic anhydride
Customer
Q & A

Q1: What is the molecular formula and weight of succinic anhydride?

A1: The molecular formula of this compound is C4H4O3, and its molecular weight is 100.07 g/mol.

Q2: Are there spectroscopic techniques used to characterize this compound derivatives?

A2: Yes, researchers frequently employ Fourier Transform Infrared Spectroscopy (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy to characterize this compound derivatives. FTIR helps identify characteristic functional groups, such as the carbonyl groups in the anhydride ring, while NMR provides detailed information about the structure and bonding in the molecule. For instance, FTIR spectra of polyisobutylene this compound (PIBSA) showed absorption carbonyl bands at 1711 and 1783 cm-1 due to carbonyl anhydride stretching vibrations [].

Q3: How does the hydrophobicity of this compound derivatives affect their applications?

A3: The hydrophobic nature of some this compound derivatives, like alkenyl succinic anhydrides (ASAs), makes them suitable for modifying materials to enhance their water resistance. A study found that ASA-sized handsheets exhibited greater water resistance compared to unmodified handsheets. []

Q4: Can this compound be used to modify natural polymers?

A4: Yes, this compound is effective in modifying natural polymers like starch and cellulose. For instance, researchers successfully modified cassava starch with octenyl this compound (OSA) to enhance its emulsifying and stabilizing properties. []

Q5: How does succinylation impact the thermal properties of wood fiber?

A5: Esterification of aspen fibers with maleic or this compound was found to enhance the thermoplasticity of the fibers, as observed through scanning electron micrographs of hot-pressed fiber mats. [] Notably, this compound modification resulted in the highest thermoplasticity. []

Q6: Can this compound be synthesized through catalytic carbonylation?

A6: Yes, this compound can be produced through the catalytic carbonylation of β-lactones using catalysts like Co(CO)4⊂Cr-MIL-101. This method provides an alternative to traditional hydrocarbon oxidation or biomass fermentation routes. []

Q7: What is the role of copper-based catalysts in the hydrogenation of maleic anhydride?

A7: Copper-based catalysts play a crucial role in the selective hydrogenation of maleic anhydride. Research showed that a copper-zinc catalyst facilitated the formation of 1,4-butanediol, while zinc-free copper catalysts primarily yielded this compound and γ-butyrolactone. []

Q8: How does the structure of the this compound derivative affect its reactivity?

A8: The structure of the this compound derivative significantly influences its reactivity. For example, the presence of a leaving group on the alkenyl chain in alkenyl succinic anhydrides can impact their ability to react with nucleophiles, such as hydroxyl groups on cellulose fibers. []

Q9: How does the length of the alkyl chain in alkenyl succinic anhydrides affect their properties?

A9: The length of the alkyl chain in ASAs influences their solubility and emulsifying properties. Longer alkyl chains typically lead to increased hydrophobicity, impacting their interaction with water and other substances. [, ]

Q10: What factors can affect the stability of this compound and its derivatives?

A10: this compound and its derivatives can be susceptible to hydrolysis, particularly in the presence of moisture. Storage conditions, such as temperature and humidity, can significantly influence their stability. [, ]

Q11: How can the stability of this compound in formulations be enhanced?

A11: The stability of this compound in formulations can be improved by using appropriate packaging, controlling moisture levels, and adding stabilizers. For example, incorporating desiccants in the packaging can help minimize moisture exposure. []

Q12: What analytical techniques are employed to determine the degree of substitution (DS) in modified starches?

A12: Various analytical methods are used to determine the DS of modified starches. These methods include titration, spectroscopy (FTIR and NMR), and elemental analysis. Each technique provides unique insights into the extent of modification in the starch structure. [, ]

Q13: What is the environmental impact of using ASAs in papermaking?

A13: The use of ASAs in papermaking raises concerns due to their limited biodegradability. Research is exploring alternative sizing agents with improved environmental profiles to address these concerns. [, ]

Q14: Are there alternatives to ASAs as paper sizing agents?

A14: Yes, researchers are exploring alternatives to ASAs in papermaking, including alkyl ketene dimers (AKDs). The choice between these sizing agents depends on factors like cost, sizing efficiency, and environmental impact. []

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